

Spectroscopic Data of p-Heptanoylbiphenyl: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **p-heptanoylbiphenyl**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data obtained from computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for researchers working with this and related compounds. The information is presented in a structured format to facilitate easy access and comparison.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **p-heptanoylbiphenyl**.

Table 1: Predicted ¹H NMR Spectral Data



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---|
| 8.02 | Doublet | 2H | Ar-H (ortho to C=O) |
| 7.68 | Doublet | 2H | Ar-H (meta to C=O) |
| 7.64 | Doublet | 2H | Ar-H (ortho to alkyl) |
| 7.46 | Triplet | 2H | Ar-H (meta to alkyl) |
| 7.38 | Triplet | 1H | Ar-H (para to alkyl) |
| 3.01 | Triplet | 2H | -CH ₂ -C=O |
| 1.76 | Quintet | 2H | -CH ₂ -CH ₂ -C=O |
| 1.34 | Multiplet | 6H | -(CH ₂) ₃ -CH ₃ |
| 0.91 | Triplet | 3H | -СНз |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data



| Chemical Shift (ppm) | Assignment |
|----------------------|------------------------------|
| 200.1 | C=O |
| 145.8 | Ar-C (para to C=O) |
| 139.9 | Ar-C (para to alkyl) |
| 135.2 | Ar-C (ipso, attached to C=O) |
| 128.9 | Ar-CH (meta to alkyl) |
| 128.8 | Ar-CH (ortho to C=O) |
| 127.2 | Ar-CH (ortho to alkyl) |
| 127.1 | Ar-CH (meta to C=O) |
| 38.6 | -CH ₂ -C=O |
| 31.6 | -CH₂- |
| 29.1 | -CH₂- |
| 24.4 | -CH₂- |
| 22.5 | -CH₂- |
| 14.0 | -CH₃ |

Predicted in CDCl₃

Table 3: Predicted IR Spectral Data



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------------|
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2955-2850 | Strong | Aliphatic C-H Stretch |
| 1685 | Strong | C=O Stretch (Aryl Ketone) |
| 1605, 1485, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1220 | Medium | C-C(=O)-C Stretch |
| 840 | Strong | p-Disubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |
|----------|----------------------------------|
| 266.1671 | [M] ⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample (typically 5-10 mg) would be dissolved in a deuterated solvent, most commonly chloroform-d (CDCl $_{3}$), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). For 1 H NMR, the spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13 C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy



IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **p-heptanoylbiphenyl**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

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